molecular formula C8H16ClNO B3418560 (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride CAS No. 1260666-93-0

(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride

Cat. No.: B3418560
CAS No.: 1260666-93-0
M. Wt: 177.67 g/mol
InChI Key: JBSSFLCCAAVUFA-UHFFFAOYSA-N
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Description

“(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H15NO·HCl . It is also known as diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride . The compound is a salt, formed by the reaction of the base “(3-Aminobicyclo[2.2.1]hept-2-yl)methanol” with hydrochloric acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m0./s1 . This indicates that the compound has a bicyclic structure with a hydroxyl (-OH) and an amino (-NH2) functional group .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The molecular weight of the compound is 177.67 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources .

Mechanism of Action

The mechanism of action of “(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride” is not specified in the available resources. It’s possible that the mechanism of action could vary depending on the context in which the compound is used .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302: Harmful if swallowed . Precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride involves the conversion of a bicyclic ketone to the corresponding alcohol, followed by a reductive amination reaction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Bicyclo[2.2.1]hept-5-en-2-one", "Sodium borohydride", "Ammonium chloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of bicyclic ketone to alcohol using sodium borohydride in methanol", "Step 2: Protection of alcohol group with a suitable protecting group", "Step 3: Reductive amination of protected alcohol with ammonium chloride to introduce the amino group", "Step 4: Deprotection of alcohol group to form (3-Aminobicyclo[2.2.1]hept-2-yl)methanol", "Step 5: Addition of hydrochloric acid to form (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride" ] }

CAS No.

1260666-93-0

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H

InChI Key

JBSSFLCCAAVUFA-UHFFFAOYSA-N

SMILES

C1CC2CC1C(C2N)CO.Cl

Canonical SMILES

C1CC2CC1C(C2N)CO.Cl

Origin of Product

United States

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